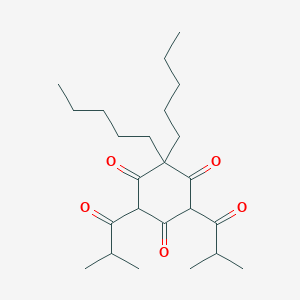
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione is a complex organic compound characterized by its unique structure and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane ring, followed by the introduction of the 2-methylpropanoyl and dipentyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but typically involve the use of strong acids or bases as catalysts.
Major Products:
Aplicaciones Científicas De Investigación
4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione has a wide array of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
4,6-Bis(2-hydroxy-2-methylpropanoyl)phenyl: This compound shares structural similarities but differs in its functional groups and reactivity.
2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)1,3,5-triazine: Another structurally related compound with distinct chemical properties and applications.
Uniqueness: 4,6-Bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione stands out due to its specific combination of functional groups and the resulting chemical behavior. Its unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
143288-04-4 |
|---|---|
Fórmula molecular |
C24H38O5 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
4,6-bis(2-methylpropanoyl)-2,2-dipentylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C24H38O5/c1-7-9-11-13-24(14-12-10-8-2)22(28)17(19(25)15(3)4)21(27)18(23(24)29)20(26)16(5)6/h15-18H,7-14H2,1-6H3 |
Clave InChI |
VTKYUTYYNLZLLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(C(=O)C(C(=O)C(C1=O)C(=O)C(C)C)C(=O)C(C)C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
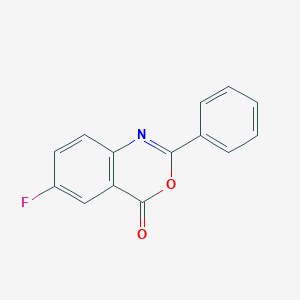
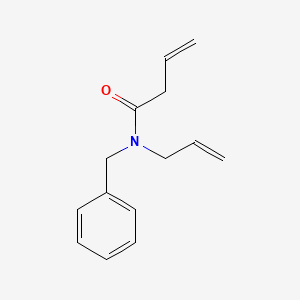
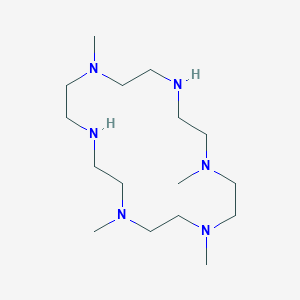
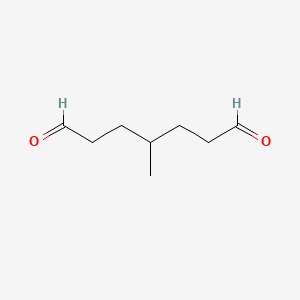

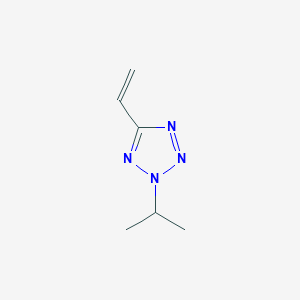
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)

![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
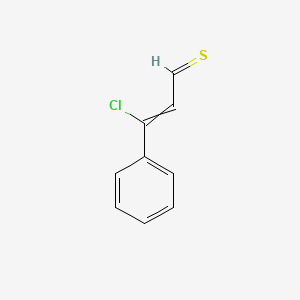
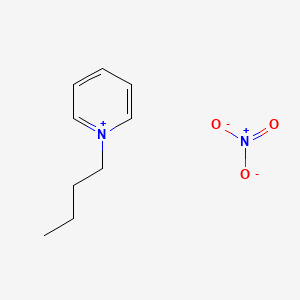
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
